molecular formula C22H27ClN6O B2945431 5-(5-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine CAS No. 1251549-89-9

5-(5-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine

Cat. No. B2945431
CAS RN: 1251549-89-9
M. Wt: 426.95
InChI Key: RKVNNXSCVBQGDZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, an oxadiazole ring, and an amine group. Piperazine rings are common in many pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug . Oxadiazole rings are also found in various drugs and have been associated with a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as HRMS, IR, 1H and 13C NMR . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, solubility can be determined experimentally or predicted based on the compound’s structure .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally similar to "5-(5-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine" have been synthesized and evaluated for their biological activities. These activities include antibacterial, antifungal, and anticancer effects, showcasing the potential of these compounds in therapeutic applications. For instance, novel carbazole derivatives were synthesized and exhibited significant antibacterial and antifungal activity, as well as activity against human breast cancer cell lines, such as MCF7 (Sharma, Kumar, & Pathak, 2014). Similarly, other studies have developed N-Mannich bases with antimicrobial and anti-proliferative activities, indicating a broad spectrum of potential therapeutic uses (Al-Wahaibi et al., 2021).

Anticancer and Antiangiogenic Effects

Research into compounds with oxadiazole and piperazine components has revealed potential anticancer and antiangiogenic effects. A notable study synthesized thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects, demonstrating significant inhibition of tumor growth and endothelial proliferation in mice (Chandrappa et al., 2010).

Anti-inflammatory Activities

Additionally, novel oxadiazole derivatives have been synthesized and assessed for their anti-inflammatory properties. Some compounds in these studies showed promising anti-inflammatory activity with low gastric ulceration incidence, suggesting potential for development as anti-inflammatory agents (Koksal, Yarim, Erdal, & Bozkurt, 2013).

properties

IUPAC Name

5-[5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O/c1-3-28(4-2)20-9-8-17(15-24-20)22-25-21(30-26-22)16-27-10-12-29(13-11-27)19-7-5-6-18(23)14-19/h5-9,14-15H,3-4,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVNNXSCVBQGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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